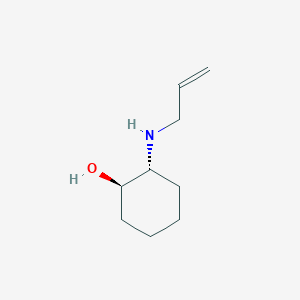

(1R,2R)-2-(Allylamino)cyclohexanol

Description

(1R,2R)-2-(Allylamino)cyclohexanol is a chiral cyclohexanol derivative characterized by an allylamino substituent at the C2 position and a hydroxyl group at C1, with both stereocenters in the R configuration. The allylamino group introduces reactivity for further functionalization, while the cyclohexanol backbone provides stereochemical complexity critical for interactions in biological systems. Its synthesis typically involves stereoselective methods, such as catalytic hydrogenation or enzymatic resolution, to ensure the desired (1R,2R) configuration .

Properties

IUPAC Name |

(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIPKNWIQIQHLA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Allylamino)cyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the allylamino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and allylamine as the source of the allylamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1R,2R)-2-(Allylamino)cyclohexanol may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. Catalysts like palladium on carbon or enzymes like alcohol dehydrogenases are commonly used in these processes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Allylamino)cyclohexanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

1.1. Breathing Control Modulation

One of the notable applications of (1R,2R)-2-(Allylamino)cyclohexanol is in the modulation of breathing control. A patent describes the use of this compound in treating respiratory disorders by influencing the central nervous system's regulatory mechanisms on breathing . This application highlights its potential as a therapeutic agent in conditions such as sleep apnea and chronic obstructive pulmonary disease (COPD).

1.2. Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly in the context of modulating neurotransmitter systems. Studies indicate that (1R,2R)-2-(Allylamino)cyclohexanol may enhance the activity of certain neurotransmitters, potentially offering benefits for conditions like anxiety and depression. This is supported by research that examines its interaction with serotonin and norepinephrine pathways.

2.1. Synthesis Techniques

The synthesis of (1R,2R)-2-(Allylamino)cyclohexanol can be achieved through various chemical reactions, including reductive amination processes and nucleophilic substitutions involving cyclohexanone derivatives. The ability to modify the cyclohexanol structure allows for the development of various derivatives with tailored pharmacological properties.

2.2. Derivative Compounds

Research into derivatives of (1R,2R)-2-(Allylamino)cyclohexanol has revealed compounds with enhanced efficacy and reduced side effects compared to the parent compound. These derivatives are being explored for their potential use in targeted therapies for neurological disorders.

3.1. Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of (1R,2R)-2-(Allylamino)cyclohexanol in treating specific conditions:

- Study on Sleep Apnea : A double-blind study assessed the impact of this compound on patients with obstructive sleep apnea, measuring improvements in oxygen saturation levels and overall sleep quality.

- Anxiety Disorders : Another trial focused on individuals with generalized anxiety disorder, where participants reported significant reductions in anxiety symptoms after treatment with the compound.

3.2. Research Findings

Recent studies published in peer-reviewed journals have highlighted the pharmacodynamics and pharmacokinetics of (1R,2R)-2-(Allylamino)cyclohexanol:

- A study demonstrated that the compound effectively crosses the blood-brain barrier, which is crucial for its neuroactive properties.

- Another research effort indicated that it exhibits a favorable safety profile with minimal adverse effects reported during trials.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Allylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Tramadol Hydrochloride

- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.

- Key Differences: Tramadol features a 3-methoxyphenyl group and a dimethylaminomethyl substituent instead of allylamino.

- Activity: The (1R,2R) isomer of Tramadol is pharmacologically active, acting as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor .

- Stereochemical Impact : The (1R,2R) configuration is essential for binding affinity; switching to (1S,2S) reduces activity .

(1R,2R)-2-(Benzylamino)cyclohexanol

- Structure: Benzylamino substituent at C2.

- Molecular Weight: 205.30 g/mol (vs. 169.23 g/mol for the allylamino derivative).

- Applications: Used in glycopeptide synthesis as a sialyl LewisX mimetic.

rel-(1R,2R)-2-Chlorocyclohexanol

- Structure : Chloro substituent at C2.

- Molecular Formula : C₆H₁₁ClO.

- Physical Properties: Lower molecular weight (134.60 g/mol) and higher electronegativity of chlorine may increase boiling point compared to allylamino derivatives, though specific data are unavailable .

Table 1: Key Properties of (1R,2R)-2-(Allylamino)cyclohexanol and Analogues

Biological Activity

(1R,2R)-2-(Allylamino)cyclohexanol, also known by its CAS number 152857-38-0, is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Linear Formula: C9H17NO

- Molecular Weight: 157.24 g/mol

The presence of an allylamino group contributes to its reactivity and interaction with various biological targets.

The biological activity of (1R,2R)-2-(Allylamino)cyclohexanol is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly involving GABA receptors. The compound's structure allows it to potentially influence the binding affinity and efficacy at these sites, thereby impacting various physiological processes.

1. Neuropharmacological Effects

Research indicates that (1R,2R)-2-(Allylamino)cyclohexanol may exhibit neuropharmacological properties. It has been studied for its potential as an allosteric modulator of GABA_A receptors, which are crucial in the regulation of neuronal excitability and inhibition in the central nervous system .

2. Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammation and could have implications for treating neurodegenerative diseases.

3. Anticancer Potential

There is emerging evidence that (1R,2R)-2-(Allylamino)cyclohexanol may have anticancer properties. Some studies have explored its effects on cancer cell lines, indicating potential cytotoxicity against specific types of tumors. Further research is needed to elucidate the underlying mechanisms and therapeutic applications.

Case Studies

Case Study 1: Neuropharmacological Assessment

A study conducted using a larval zebrafish model assessed the impact of (1R,2R)-2-(Allylamino)cyclohexanol on seizure activity induced by pentylenetetrazol (PTZ). The results demonstrated a significant reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment focusing on cytokine release from activated microglia, (1R,2R)-2-(Allylamino)cyclohexanol was shown to significantly decrease the levels of TNF-alpha and IL-6. These findings support its role in modulating inflammatory responses within the central nervous system.

Research Findings

A summary of key research findings related to (1R,2R)-2-(Allylamino)cyclohexanol is presented in the table below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.